

In-Depth Technical Guide: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

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Introduction

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry. The presence of both an aminophenyl group and a methyl carboxylate moiety suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the available technical data for **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate**, focusing on its chemical properties, potential synthetic routes, and the broader context of its biological relevance.

Core Chemical Properties

Currently, detailed experimental data for **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate** is limited in publicly accessible literature. However, fundamental properties have been identified and are summarized below.

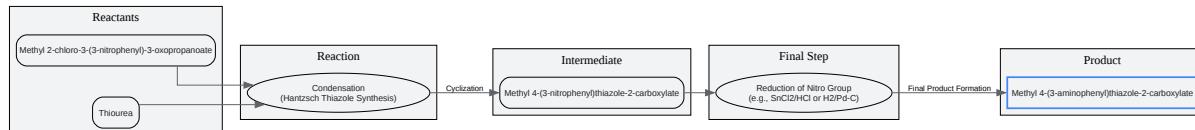
Property	Data	Reference
CAS Number	885279-72-1	[1]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	234.27 g/mol	[1]
Purity	95.0% (as listed by some suppliers)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Spectral Data (NMR, IR, MS)	Data not available in searched literature	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate** has not been found in the reviewed literature, the general and widely applicable Hantzsch thiazole synthesis is the most probable route for its preparation.

Conceptual Experimental Workflow: Hantzsch Thiazole Synthesis

This synthesis involves the condensation reaction between an α -haloketone and a thioamide. For the target molecule, the key precursors would be a methyl 2-halo-3-oxo-3-(3-aminophenyl)propanoate and thiourea.



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Caption: Conceptual workflow for the synthesis of **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate**.

Detailed Hypothetical Protocol:

- Synthesis of the α -haloketone precursor: The synthesis would likely start from 3-nitroacetophenone. This would be halogenated at the α -position, for instance using sulfonyl chloride, to yield 2-chloro-1-(3-nitrophenyl)ethan-1-one. This intermediate would then be carboxylated and esterified to produce the required methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate.
- Hantzsch Thiazole Synthesis: The resulting α -haloketone would be reacted with thiourea in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring, yielding Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate.
- Reduction of the Nitro Group: The final step would involve the reduction of the nitro group on the phenyl ring to an amine. This can be achieved using standard reducing agents like tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H_2 over a palladium-on-carbon catalyst).
- Purification and Characterization: The final product would be purified using techniques such as column chromatography and recrystallization. Characterization would be performed using

NMR spectroscopy (^1H and ^{13}C), infrared spectroscopy, and mass spectrometry to confirm the structure and purity.

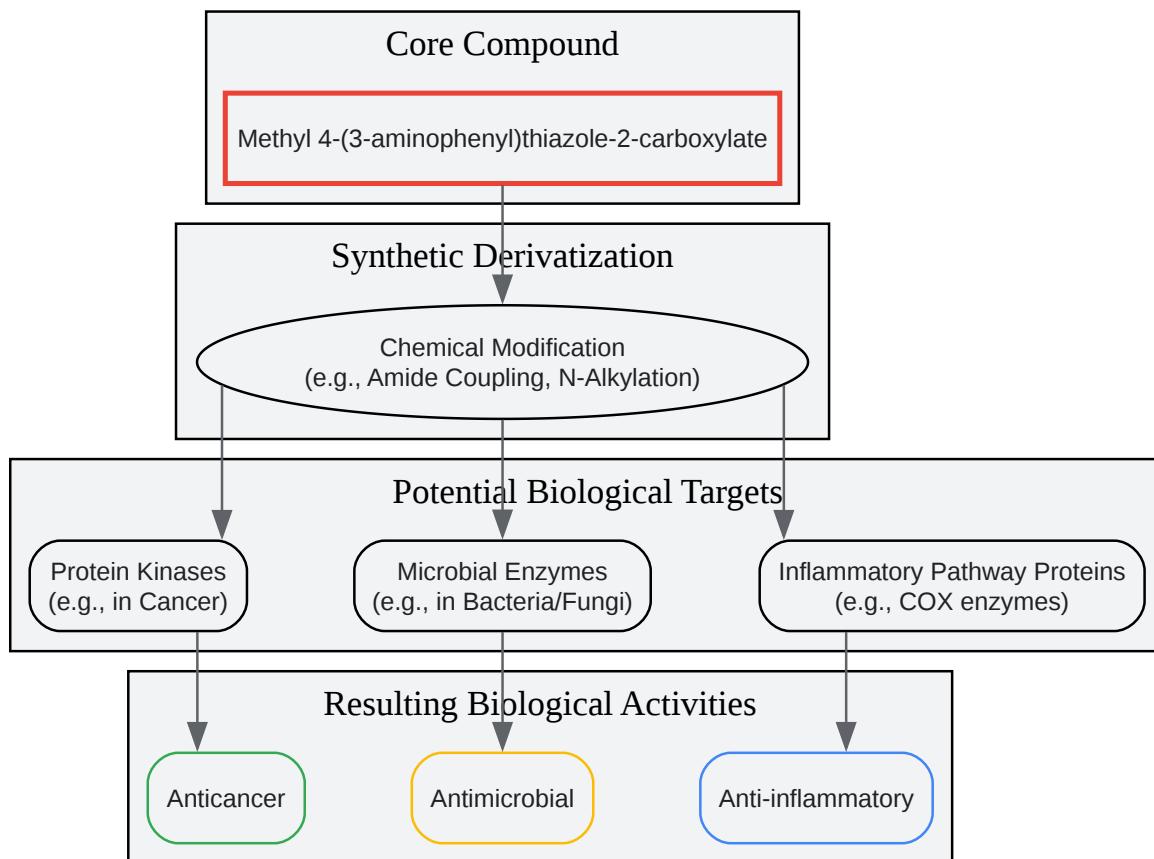
Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate** is not available in the current body of scientific literature. However, the broader class of aminothiazole derivatives is well-documented for a wide range of biological activities.

Derivatives of 2-aminothiazole are known to act as:

- Anticancer Agents: Many aminothiazole derivatives have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation and survival.
- Antimicrobial Agents: The thiazole ring is a key component in some antibiotics and antifungal agents.
- Anti-inflammatory Agents: Certain aminothiazole compounds have shown potential in modulating inflammatory pathways.

Given the structural motifs present in **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate**, it could be a valuable intermediate for the synthesis of compounds targeting various biological pathways. The aminophenyl group, for instance, is a common feature in molecules designed to interact with kinase ATP-binding sites.



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Caption: Potential derivatization and biological applications of the core compound.

Conclusion and Future Directions

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate represents a chemical entity with significant potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently sparse, its structural features suggest it is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

- The development and publication of a detailed, optimized synthesis protocol.
- Full characterization of its physicochemical and spectral properties.
- Synthesis of a library of derivatives to explore structure-activity relationships.

- Screening for biological activity against a range of therapeutic targets, particularly protein kinases and microbial enzymes.

This in-depth guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this promising thiazole derivative. The lack of extensive data highlights an opportunity for novel research and discovery in this area.

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References

- 1. Thiazolidinediones and Thiopyrans | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582017#methyl-4-3-aminophenyl-thiazole-2-carboxylate-chemical-properties>

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